molecular formula C7H9NO B3360719 6-Azabicyclo[3.2.1]oct-2-EN-7-one CAS No. 89622-07-1

6-Azabicyclo[3.2.1]oct-2-EN-7-one

Cat. No. B3360719
CAS RN: 89622-07-1
M. Wt: 123.15 g/mol
InChI Key: MAXOBECCTHQVBS-UHFFFAOYSA-N
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Description

6-Azabicyclo[3.2.1]octane is a nitrogen-containing heterocycle . It has a molecular weight of 111.19 . The IUPAC name is (1S,5R)-6-azabicyclo[3.2.1]octane .


Synthesis Analysis

The synthesis of 2-azabicyclo[3.2.1]octanes has been a topic of interest due to their potential in drug discovery . They have been used as key synthetic intermediates in several total syntheses . The synthetic approaches to access this bicyclic architecture have been summarized in a minireview .


Molecular Structure Analysis

The molecular structure of 6-Azabicyclo[3.2.1]octane consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring . The InChI code is 1S/C7H13N/c1-2-6-4-7(3-1)8-5-6/h6-8H,1-5H2 .


Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold has been prepared in a stereoselective manner . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Azabicyclo[3.2.1]octane include a molecular weight of 111.19 . More specific properties such as melting point, boiling point, and density were not found in the retrieved sources.

Future Directions

The 2-azabicyclo[3.2.1]octane system has gained significant interest in the past decades due to its synthetic and pharmacological potential . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Future directions may include further exploration of its potential in drug discovery and the development of new synthetic methodologies .

properties

IUPAC Name

6-azabicyclo[3.2.1]oct-2-en-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-7-5-2-1-3-6(4-5)8-7/h1-2,5-6H,3-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXOBECCTHQVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2CC1NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40666967
Record name 6-Azabicyclo[3.2.1]oct-2-en-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40666967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Azabicyclo[3.2.1]oct-2-EN-7-one

CAS RN

89622-07-1
Record name 6-Azabicyclo[3.2.1]oct-2-en-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40666967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Azabicyclo[3.2.1]oct-2-EN-7-one
Reactant of Route 2
6-Azabicyclo[3.2.1]oct-2-EN-7-one
Reactant of Route 3
6-Azabicyclo[3.2.1]oct-2-EN-7-one
Reactant of Route 4
6-Azabicyclo[3.2.1]oct-2-EN-7-one
Reactant of Route 5
6-Azabicyclo[3.2.1]oct-2-EN-7-one
Reactant of Route 6
6-Azabicyclo[3.2.1]oct-2-EN-7-one

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